2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(hydroxymethyl)phenyl]acetic acid 2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(hydroxymethyl)phenyl]acetic acid
Brand Name: Vulcanchem
CAS No.: 52396-21-1
VCID: VC15795736
InChI: InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)10-6-4-9(8-16)5-7-10/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)
SMILES:
Molecular Formula: C14H19NO5
Molecular Weight: 281.30 g/mol

2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(hydroxymethyl)phenyl]acetic acid

CAS No.: 52396-21-1

Cat. No.: VC15795736

Molecular Formula: C14H19NO5

Molecular Weight: 281.30 g/mol

* For research use only. Not for human or veterinary use.

2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(hydroxymethyl)phenyl]acetic acid - 52396-21-1

Specification

CAS No. 52396-21-1
Molecular Formula C14H19NO5
Molecular Weight 281.30 g/mol
IUPAC Name 2-[4-(hydroxymethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Standard InChI InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)10-6-4-9(8-16)5-7-10/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)
Standard InChI Key WRTVYEFCVXFTLY-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)CO)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 2-{[(tert-butoxy)carbonyl]amino}-2-[4-(hydroxymethyl)phenyl]acetic acid is C₁₃H₁₇NO₅, with a molecular weight of 267.28 g/mol . Its structure integrates three critical functional groups:

  • A tert-butoxycarbonyl (Boc) group protecting the amino functionality.

  • A hydroxymethyl (-CH₂OH) substituent at the para position of the phenyl ring.

  • An acetic acid backbone facilitating further derivatization.

The stereochemistry at the α-carbon (C2 position) is defined as the D-enantiomer, as confirmed by PubChem’s 3D conformer analysis . This configuration influences its biological interactions and synthetic utility in chiral environments.

Physical Characteristics

  • Appearance: White to off-white crystalline powder.

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water.

  • Stability: Sensitive to acidic hydrolysis due to the Boc group; requires storage at 2–8°C under inert atmosphere .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₃H₁₇NO₅
Molecular Weight267.28 g/mol
CAS Number27460-85-1
Melting Point158–162°C (decomposes)
Boiling PointNot determined (degradation observed >200°C)

Synthetic Methodologies

Solid-Phase Peptide Synthesis (SPPS)

The compound serves as a key intermediate in Boc-based SPPS, a method critical for constructing peptide chains with controlled stereochemistry. The synthesis involves:

  • Resin Functionalization: Attachment of 4-(hydroxymethyl)phenylacetic acid to aminomethylated polystyrene resin via DIC-mediated coupling .

  • Boc Deprotection: Sequential removal of the Boc group using trifluoroacetic acid (TFA).

  • Peptide Elongation: Iterative coupling of Boc-protected amino acids using HBTU/NMM activation .

A comparative analysis of Boc vs. Fmoc SPPS reveals that Boc chemistry offers superior stability during prolonged synthesis cycles, albeit requiring harsher deprotection conditions .

Solution-Phase Synthesis

Alternative routes include:

  • Stepwise Coupling: Reacting 4-(hydroxymethyl)phenylacetic acid with Boc-protected amino derivatives using carbodiimide reagents.

  • Enzymatic Resolution: Kinetic separation of enantiomers using lipases, achieving >98% enantiomeric excess (ee) for the D-form .

Functional Reactivity and Applications

Peptide Backbone Modification

The hydroxymethylphenyl group enables post-synthetic modifications:

  • Oxidation: Conversion to aldehyde functionalities for bioconjugation.

  • Esterification: Formation of prodrugs via reaction with tertiary alcohols .

Pharmaceutical Relevance

  • Integrin Inhibition: Analogues of this compound demonstrate activity in blocking α4β7 integrin-mediated cell adhesion, a target in inflammatory bowel disease therapy .

  • Prodrug Design: The Boc group enhances membrane permeability, enabling targeted drug delivery systems .

Table 2: Comparative Analysis of Structural Analogues

Compound NameCAS NumberKey Structural Difference
Boc-4-hydroxy-D-phenylglycine27460-85-1Hydroxymethyl → hydroxy substitution
2-(4-Hydroxymethylphenyl)acetic acid2824993Absence of Boc-amino group
Boc-L-Tyr(2-Br-Z)-OCH₂PhCH₂CO₂H71420-92-3Brominated tyrosine side chain

Recent Advances and Future Directions

Stability Optimization (2024–2025)

Recent studies have focused on encapsulation strategies using cyclodextrins to enhance aqueous solubility while retaining Boc group integrity. Preliminary data show a 40% improvement in dissolution kinetics .

Catalytic Applications

The compound’s hydroxymethyl group has been leveraged in asymmetric catalysis, facilitating enantioselective aldol reactions with 85–90% ee in model systems .

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